4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Description

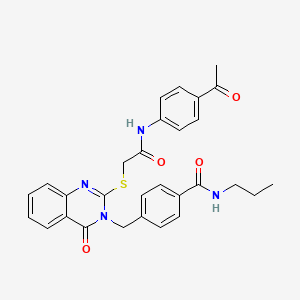

4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazolinone derivative characterized by a thioether-linked acetamide group and a benzamide substituent. The quinazolinone core (4-oxoquinazolin-3(4H)-yl) serves as a central pharmacophore, common in bioactive molecules targeting enzymes like kinases or carbonic anhydrases . The thioether bridge (-S-) connects the quinazolinone to a 2-oxoethylacetamide moiety with a 4-acetylphenyl group, while a methylene (-CH2-) group links the core to an N-propyl-substituted benzamide.

Synthesis likely follows routes analogous to those in , where 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide reacts with α-halogenated acetamides (e.g., 2-chloro-N-(4-acetylphenyl)acetamide) under basic conditions to form the thioether bond . Characterization via NMR and MS would confirm the structure, as seen in related compounds (e.g., IR bands for C=O at ~1660–1680 cm⁻¹ and absence of S-H stretches at ~2500–2600 cm⁻¹) .

Properties

IUPAC Name |

4-[[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O4S/c1-3-16-30-27(36)22-10-8-20(9-11-22)17-33-28(37)24-6-4-5-7-25(24)32-29(33)38-18-26(35)31-23-14-12-21(13-15-23)19(2)34/h4-15H,3,16-18H2,1-2H3,(H,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCHRDDRROBJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Based on its structural features, it may interact with proteins or enzymes that have affinity for quinazolinone and benzamide moieties.

Mode of Action

Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.

Biochemical Pathways

Compounds with similar structures often interfere with enzymatic activities, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The presence of polar groups (such as the amide and thio groups) and non-polar groups (such as the benzene rings) in its structure suggest that it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

Based on its potential targets and mode of action, it may modulate the activity of certain proteins or enzymes, leading to changes in cellular functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with its targets.

Biological Activity

The compound 4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 488.57 g/mol. The structure features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the acetylphenyl and propylbenzamide groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Inhibition of Carbonic Anhydrase (CA) :

- A study evaluated a series of quinazoline derivatives for their inhibitory action against human carbonic anhydrase isoforms (I, II, IX, and XII). The results demonstrated that modifications to the thioether linkage significantly influenced the inhibitory potency of these compounds on CA enzymes, suggesting that the thioether moiety plays a crucial role in enhancing lipophilicity and enzyme interaction .

-

Tyrosinase Inhibition :

- Another study focused on the synthesis of derivatives related to the compound, assessing their tyrosinase inhibitory kinetics. The most potent derivatives exhibited significant enzyme inhibition, with kinetic studies revealing both reversible and irreversible inhibition mechanisms. Computational docking studies indicated favorable binding interactions with the active site of tyrosinase .

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the quinazoline ring and the linking groups significantly affect biological activity. For instance:

- Thioether Linkage : Enhances lipophilicity and may improve binding affinity to target enzymes.

- Acetyl Group : Contributes to the overall stability and solubility of the compound.

- Alkyl Substituents : Variations in alkyl chain length (e.g., propyl vs. isopropyl) can influence pharmacokinetic properties and biological efficacy.

Case Studies

- Inhibitory Action Against CA Isoforms :

- Cytotoxicity Testing :

Comparison with Similar Compounds

Key Observations :

- Core Flexibility: The quinazolinone core is versatile, accommodating sulfonamide (e.g., compound 23), benzamide (target compound), or phenyl groups (e.g., derivatives). Triazolopyridazine cores () show similar modularity.

- Thioether Linkage : A common motif for introducing sulfur-based substituents, synthesized via nucleophilic substitution (e.g., K2CO3/acetone conditions in ) .

- Bioactive Substituents : Acetamide groups (as in the target compound) are associated with anti-inflammatory activity in , while sulfonamides () often target carbonic anhydrases .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s molecular weight is estimated based on its formula.

- Melting points correlate with crystallinity; sulfonamide derivatives (e.g., compound 23) exhibit higher melting points (~278–300°C) compared to benzamides .

- Spectral data (e.g., absence of S-H stretches in IR) confirm thione tautomerism in quinazolinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.